Crocein Scarlet 7B
Overview
Description
Crocein Scarlet 7B, also known as Acid Red 71, is a chemical dye . It is used in Crowle’s reagent, which is needed for observing latent fingerprints, particularly bloody prints .
Molecular Structure Analysis
The linear formula of Crocein Scarlet 7B is C24H18N4O7S2Na2 . It has a molecular weight of 584.53 .Physical And Chemical Properties Analysis
Crocein Scarlet 7B is a powder with a dye content of approximately 70% . It is soluble in water at a concentration of 1 mg/mL . The compound should be stored at room temperature .Scientific Research Applications
1. Staining in Biological Research
Crocein Scarlet 7B, as part of the Alta solution (which contains 0.8% Crocein Scarlet and 0.2% Rhodamine B), has been used effectively for staining proteins in various biological research contexts. It's particularly useful for staining proteins on sodium dodecyl sulfate (SDS) polyacrylamide gels and for single-step staining of gels and nitrocellulose membranes during Western blot analysis. This staining method is nearly as sensitive as Coomassie Brilliant Blue and is more cost-effective and simpler to use (Pal, Godbole, & Sharma, 2004). Similarly, Crocein Scarlet itself has been demonstrated to be effective for staining nitrocellulose/PVDF blots, offering a sensitive and affordable alternative to traditional staining methods (Pal, Rao, & Godbole, 2015).
2. Optical Nonlinearities in Laser and Optical Devices
The third-order nonlinear optical properties of Brilliant Crocein dye, which includes Crocein Scarlet 7B, have been studied for their potential applications in laser and all-optical signal processing devices. This research is significant for the development of optical materials with specific nonlinear optical properties, such as self-defocusing optical nonlinearity and saturation absorption, useful in various optical applications (Gayathri & Ramalingam, 2008).
3. Depigmentation Studies in Dermatology
Crocein Scarlet 7B, as part of a cosmetic solution used for skin coloring, has been linked to depigmentation at the site of application. This research provides insight into the dermatological effects of certain dyes and their potential as depigmenting agents, which is relevant for understanding skin reactions to cosmetic products (Bajaj et al., 1998).
properties
IUPAC Name |
disodium;7-hydroxy-8-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-14-12-17(25-26-20-10-8-18(13-15(20)2)36(30,31)32)7-9-19(14)27-28-24-21(29)11-6-16-4-3-5-22(23(16)24)37(33,34)35;;/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWXFMFHCCFVJU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crocein Scarlet 7B | |
CAS RN |
6226-76-2 | |
Record name | 1-Naphthalenesulfonic acid, 7-hydroxy-8-[[2-methyl-4-[(2-methyl-4-sulfophenyl)azo]phenyl]azo]-, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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